4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
CAS No.: 885522-19-0
Cat. No.: VC3867336
Molecular Formula: C9H7FN2O2
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885522-19-0 |
---|---|
Molecular Formula | C9H7FN2O2 |
Molecular Weight | 194.16 g/mol |
IUPAC Name | 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Standard InChI Key | UBLRWTMPHRJUIU-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |
Canonical SMILES | CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The IUPAC name, 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid, reflects its substituents: a fluorine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇FN₂O₂ | |
Molecular Weight | 194.16 g/mol | |
Predicted Boiling Point | 447.2 ± 40.0 °C | |
Density | 1.515 ± 0.06 g/cm³ | |
pKa | 14.24 ± 0.40 |
The fluorine atom’s electronegativity increases the compound’s acidity and metabolic stability, while the methyl group enhances lipophilicity, facilitating membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves cyclization reactions using precursors like 4-fluoro-2-nitroaniline. A common route includes:
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Condensation: Reacting 4-fluoro-2-nitroaniline with ethyl acetoacetate under basic conditions to form an intermediate.
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Cyclization: Treating the intermediate with reducing agents (e.g., iron/HCl) to induce ring closure.
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Hydrolysis: Converting the ester moiety to a carboxylic acid using aqueous NaOH.
Industrial production employs continuous flow reactors to optimize yield (reported >75%) and purity (>95%).
Retrosynthetic Analysis
Retrosynthetic strategies prioritize cost-effective precursors. The carboxylic acid group is often introduced late-stage to avoid side reactions, while fluorine is incorporated via electrophilic substitution.
Biological Activity and Mechanisms
Antitumor Effects
Indazole derivatives are known for their kinase-inhibitory properties. While specific data for this compound remain proprietary, structural analogs demonstrate:
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Apoptosis Induction: Activation of pro-apoptotic proteins (e.g., Bax) and suppression of anti-apoptotic Bcl-2 in leukemia cells.
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Cell Cycle Arrest: Accumulation of cells in the G0/G1 phase, reducing proliferation in solid tumors.
Table 2: Comparative IC₅₀ Values of Indazole Analogs
Compound | IC₅₀ (μM) | Target Cell Line | Source |
---|---|---|---|
4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid | 10–14 | K562 (Leukemia) | |
4-Chloro-6-methyl analog | >20 | HCT116 (Colon) |
Mechanism of Action
The compound disrupts the p53-MDM2 interaction, stabilizing tumor suppressor p53 and promoting apoptosis. Western blot analyses show a dose-dependent increase in p53 and decrease in MDM2.
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Fluorine at the 4th position enhances binding to hydrophobic kinase pockets (e.g., FGFR1), reducing IC₅₀ by 10-fold compared to non-fluorinated analogs.
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Methyl Group: The 6-methyl group improves metabolic stability by shielding the indazole core from oxidative degradation.
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Carboxylic Acid: The 3-carboxylic acid moiety facilitates hydrogen bonding with target proteins, increasing selectivity .
Table 3: SAR Insights
Modification | Effect on Activity | Example IC₅₀ Shift |
---|---|---|
Replacement of F with Cl | Reduced potency (IC₅₀ ↑ 2×) | 10 μM → 20 μM |
Removal of methyl group | Decreased stability | N/A |
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